molecular formula C12H12N2O3 B15334679 Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate

Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate

Cat. No.: B15334679
M. Wt: 232.23 g/mol
InChI Key: MJBAFPLZJJWTQP-UHFFFAOYSA-N
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Description

Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate typically involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . This reaction yields the corresponding 1,5-naphthyridine derivative as a yellowish solid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate involves its role as a PARP1 inhibitor. PARP1 inhibitors suppress tumors via centrosome error-induced senescence independent of the DNA damage response . This compound selectively inhibits PARP1 over other PARP family members, making it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate is unique due to its selective inhibition of PARP1 and its potential applications in cancer therapy. Its structure allows for specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 7-ethyl-6-oxo-5H-1,5-naphthyridine-3-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-7-4-9-10(14-11(7)15)5-8(6-13-9)12(16)17-2/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

MJBAFPLZJJWTQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=N2)C(=O)OC)NC1=O

Origin of Product

United States

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